Defined Potency (Ki = 0.2 nM) Enables Calibrated Bioanalytical and Pharmacodynamic Assays
3-Hydroxy Simvastatin demonstrates competitive inhibition of HMG-CoA reductase with a reported Ki value of 0.2 nM . While simvastatin acid also exhibits a Ki of 0.2 nM in the same assays , the parent lactone prodrug (simvastatin) requires metabolic activation and thus exhibits lower intrinsic potency in cell-free enzyme assays. This defined Ki value is critical for calibrating enzyme inhibition assays and serves as a quantitative benchmark for the active metabolite fraction when comparing different statins [1].
| Evidence Dimension | HMG-CoA Reductase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 nM |
| Comparator Or Baseline | Simvastatin acid (active open-ring form): Ki = 0.2 nM; Simvastatin lactone (prodrug): requires hydrolysis, lower intrinsic potency |
| Quantified Difference | Equivalent Ki to active simvastatin acid; distinct from prodrug lactone |
| Conditions | In vitro enzymatic assay; competitive inhibition of HMG-CoA reductase |
Why This Matters
For procurement as a reference standard or calibrator, a defined Ki value ensures traceable and reproducible inhibition data in bioanalytical and pharmacodynamic assays.
- [1] Filppula AM, et al. Drug Metab Dispos. 2021;49(8):658-667. Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins. View Source
